1-Benzyl-octahydropyrrolo[2,3-b]pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-2,3,3a,4,5,6a-hexahydro-1H-pyrrolo[2,3-b]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-9-7-12-6-8-14-13(12)15/h1-5,12-14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJHUEHDYDJFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl Octahydropyrrolo 2,3 B Pyrrole and Analogous Octahydropyrrolo 2,3 B Pyrroles
Strategies for the Construction of the Octahydropyrrolo[2,3-b]pyrrole Ring System
The assembly of the fused pyrrolidine (B122466) rings of the octahydropyrrolo[2,3-b]pyrrole core can be achieved through a variety of synthetic strategies. These methods often involve the sequential or concerted formation of the two five-membered rings and can be broadly categorized by the key bond-forming reactions utilized.
Electrophilic Azidation Approaches to the Pyrrolo[2,3-b]pyrrole (B13429425) Core
Electrophilic azidation provides a pathway to introduce a nitrogen-containing functional group that can be subsequently elaborated to form a pyrrolidine ring. While direct electrophilic azidation on a pre-formed pyrrolidine to construct the fused bicyclic system is not extensively documented, related intramolecular reactions involving azides are pertinent. One such approach involves the copper-mediated intramolecular azidation of an appropriately substituted olefin. This process proceeds through the cleavage of an N-O bond, followed by a 5-exo cyclization to form a C-N bond, yielding a dihydropyrrole intermediate that can be subsequently azidated. nih.gov
Another relevant strategy is the acid-catalyzed intramolecular rearrangement of organic azides, which serves as a powerful method for amine synthesis, including the formation of heterocyclic amines. nih.gov This type of reaction proceeds through a concerted transition state involving nitrogen elimination and alkyl or aryl migration. nih.gov By designing a substrate with a pendant azide (B81097) group at a suitable position, an intramolecular amination could be triggered to form one of the pyrrolidine rings of the bicyclic system. For instance, the reduction of an azide group to an amine, followed by an intramolecular cyclization, is a known method for forming pyrrolidine rings. nih.gov
Arylheterofunctionalization of activated alkenes using an azido (B1232118) radical represents another related strategy. This process involves the initial C-N bond formation followed by a 5-ipso cyclization onto an aromatic ring, which, while not directly forming a pyrrolidine-pyrrolidine fusion, demonstrates the principle of using an azide-initiated radical cyclization to construct nitrogen-containing rings. nih.gov
Cyclization Reactions for Pyrrolidine Ring Formation within the Bicyclic System
Intramolecular cyclization is a cornerstone in the synthesis of the octahydropyrrolo[2,3-b]pyrrole scaffold. These reactions can be used to form either the first or the second ring of the bicyclic system.
A common approach involves the cyclization of acyclic precursors. For example, the formation of a pyrrolidine skeleton can be achieved through the cyclization of an amino alcohol or an amino ketone. mdpi.com In the context of the octahydropyrrolo[2,3-b]pyrrole system, a substrate containing a pyrrolidine ring with a pendant functional group suitable for a second cyclization is often employed. Free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been successfully used to synthesize new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons, demonstrating the utility of radical cyclizations in forming fused nitrogen-containing heterocycles. acs.org
Reductive cyclization is another powerful tool. For instance, piperidine and pyrrolidine derivatives can be synthesized via the electroreductive cyclization of an imine with terminal dihaloalkanes. beilstein-journals.org This method could be adapted to a substrate already containing one pyrrolidine ring to construct the fused system. Similarly, a tandem amination/cyanation/alkylation sequence catalyzed by copper, starting from a primary amine-tethered alkyne, yields α-cyano pyrrolidines. nih.gov A subsequent cyclization involving the cyano group could potentially form the second ring.
The table below summarizes selected intramolecular cyclization strategies for the formation of pyrrolidine rings.
| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Type |
| o-Bromophenyl-substituted pyrrolylpyridinium salt | Free-radical intramolecular cyclization | (TMS)3SiH/AIBN | Fused pyrrolo-isoquinoline |
| Imine and terminal dihaloalkane | Electroreductive cyclization | - | Piperidine/Pyrrolidine |
| Primary amine-tethered alkyne | Copper-catalyzed tandem amination/cyanation/alkylation | Copper catalyst | α-Cyano pyrrolidine |
| N-fluoride amides | Intramolecular C-H amination | Copper catalyst | Pyrrolidines and Piperidines |
Formation of Cyclic Amidines as Intermediates
The formation of cyclic amidines as key intermediates offers another strategic approach to the synthesis of fused heterocyclic systems. While specific examples leading directly to the octahydropyrrolo[2,3-b]pyrrole core are not prevalent in the literature, the general principle involves the construction of an amidine within a cyclic framework, which then undergoes further transformation.
One plausible strategy would involve the reaction of a lactam with a suitable reagent to form a cyclic imidate, which can then be converted to a cyclic amidine upon treatment with an amine. Subsequent cyclization of a pendant functional group onto the amidine carbon or nitrogen could then lead to the formation of the second fused ring.
For example, in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a related bicyclic system, multicomponent reactions are often employed where acyclic precursors condense to form the fused heterocyclic structure. scielo.org.mx A similar strategy could be envisioned where a precursor containing a pyrrolidine ring and an amine functionality reacts with a dicarbonyl compound or its equivalent to form an intermediate that subsequently cyclizes to a fused system potentially involving a cyclic amidine tautomer.
Diels-Alder Reactions for Bicyclic Precursors
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and stereocontrolled method for the construction of six-membered rings, which can serve as precursors to the octahydropyrrolo[2,3-b]pyrrole system after subsequent transformations. tu-dortmund.de Pyrroles can act as the diene component in these reactions, although their aromatic character often reduces their reactivity. nih.gov
To overcome this, intramolecular Diels-Alder reactions are often employed, as linking the diene and dienophile entropically favors the cyclization. nih.gov For instance, a 1-pyrrolyl fumarate can undergo a facile intramolecular Diels-Alder reaction to yield a bicyclic adduct. nih.gov This adduct, containing a six-membered ring fused to the pyrrole (B145914), can then be transformed through ring-opening, rearrangement, or ring-contraction strategies to afford the desired 5-5 fused system.
A notable application is the reaction of 2-vinylpyrroles with dienophiles like maleimides, which undergoes a highly endo-selective Diels-Alder cycloaddition to furnish octahydropyrrolo[3,4-e]indoles. nih.gov These products serve as versatile precursors for more complex polycyclic systems. nih.gov Specifically, 3-(N-Benzyl-2-pyrrolyl)acrylates can be used as the diene component in these reactions, directly incorporating the benzyl (B1604629) group that is characteristic of the target molecule. nih.gov
The table below provides examples of Diels-Alder reactions involving pyrroles.
| Diene | Dienophile | Reaction Type | Product |
| 1-Pyrrolyl fumarate | (intramolecular) | Intramolecular Diels-Alder | Fused bicyclic adduct |
| 2-Vinylpyrroles | Maleimides | Intermolecular Diels-Alder | Octahydropyrrolo[3,4-e]indoles |
| 3-(N-Benzyl-2-pyrrolyl)acrylates | Maleimides | Intermolecular Diels-Alder | N-Benzyl-octahydropyrrolo[3,4-e]indoles |
Ring Opening Reactions Leading to Bicyclic Systems (e.g., Butadiene Monoxide with Lactam Enolates)
Ring-opening reactions of strained or activated cyclic systems provide a powerful method for generating intermediates that can undergo subsequent cyclization to form new ring systems. While the specific reaction of butadiene monoxide with lactam enolates to form the octahydropyrrolo[2,3-b]pyrrole core is not well-documented, the underlying principles can be applied.
Lactam enolates are potent nucleophiles that can react with electrophiles. masterorganicchemistry.com Butadiene monoxide, an epoxide, can serve as a four-carbon electrophile. The reaction would likely proceed via nucleophilic attack of the lactam enolate on one of the terminal carbons of the epoxide, leading to ring opening and the formation of a new carbon-carbon bond. This would generate an intermediate with a hydroxyl group and a vinyl group. Subsequent functional group manipulations and an intramolecular cyclization could then be employed to construct the second pyrrolidine ring.
More broadly, the ring opening of bicyclic compounds is a known strategy for producing functionalized cyclic molecules. For example, catalytic ring opening of bicyclic compounds like decalin has been studied for the production of fuels, showcasing methods to cleave C-C bonds within fused ring systems. nih.govnih.gov While the goal is different, the catalytic systems, often involving iridium or platinum, could potentially be adapted for selective ring-opening and subsequent rearrangement or re-closing to form different bicyclic architectures.
Sigmatropic Rearrangements in Core Construction (e.g.,nih.govnih.gov-Sigmatropic Rearrangement)
nih.govnih.gov-Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are powerful tools for stereoselective carbon-carbon bond formation and are particularly useful in the synthesis of complex natural products. nih.gov These concerted pericyclic reactions can be employed to construct or rearrange the carbon skeleton of a molecule, setting the stage for subsequent cyclizations to form the octahydropyrrolo[2,3-b]pyrrole core.
A relevant example is the rearrangement of O-vinyl oxime ethers, which undergo a nih.govnih.gov-sigmatropic rearrangement to form 1,4-imino carbonyl compounds. These intermediates can then undergo a Paal-Knorr cyclization and condensation sequence to furnish substituted pyrroles. nih.govtu-dortmund.de This strategy demonstrates how a nih.govnih.gov-sigmatropic rearrangement can be used to generate a key precursor for pyrrolidine ring formation.
In the context of the bicyclic target, one could envision a substrate containing a pyrrolidine ring and an appropriately positioned diene or allyl vinyl ether moiety. A nih.govnih.gov-sigmatropic rearrangement could be used to form a key carbon-carbon bond, followed by an intramolecular cyclization to complete the construction of the fused ring system. Gold(I)-catalyzed nih.govnih.gov-sigmatropic rearrangements of propargylic esters have been shown to be reversible processes that proceed through cationic intermediates and the formation of gold(I)-coordinated allenes, which can undergo further transformations. beilstein-journals.org This catalytic approach offers mild reaction conditions and the potential for diverse reactivity.
Carbene-Mediated Ylide Rearrangement Approaches
Carbene-mediated reactions, particularly those involving ylide intermediates, represent a powerful tool in modern organic synthesis for the construction of complex molecular architectures. researchgate.netsemanticscholar.orgrwth-aachen.de These reactions often proceed via the formation of a transient ylide, which then undergoes a sigmatropic rearrangement to furnish the desired product. While direct application to the synthesis of 1-Benzyl-octahydropyrrolo[2,3-b]pyrrole is not extensively documented, the principles can be applied to the synthesis of pyrrole and pyrrolidine rings. nih.gov
The general mechanism involves the reaction of a diazo compound with a metal catalyst to generate a metal carbene. This carbene is then trapped by a heteroatom, such as nitrogen or sulfur, to form an ylide. Subsequent rearrangement, often a researchgate.netresearchgate.net- or researchgate.netnih.gov-sigmatropic shift, leads to the formation of a new carbon-carbon or carbon-heteroatom bond and the expansion or rearrangement of the ring system. researchgate.netsemanticscholar.orgrwth-aachen.de The choice of metal catalyst, diazo compound, and substrate are all crucial factors in determining the outcome and stereoselectivity of the reaction.
Table 1: Examples of Carbene-Mediated Ylide Rearrangement for Heterocycle Synthesis
| Catalyst | Diazo Compound | Substrate | Product Type | Reference |
|---|---|---|---|---|
| Rhodium(II) acetate | Ethyl diazoacetate | Allylic sulfides | Homoallylic sulfides | semanticscholar.org |
| Copper(I) triflate | Diazomethane | Allylic thiol | Rearranged sulfide | rwth-aachen.de |
| Iridium complex | Sulfoxonium ylide | Aniline | Indole (B1671886) | nih.gov |
Reduction of Azidolactams for Octahydropyrrolo[2,3-b]pyrroles
The reduction of azides to amines is a fundamental transformation in organic chemistry, and when positioned appropriately within a molecule, it can trigger a cascade of reactions to form heterocyclic systems. The use of azidolactams as precursors for the synthesis of bicyclic structures like octahydropyrrolo[2,3-b]pyrroles is a plausible, though not widely reported, strategy.
This approach would likely involve the synthesis of a lactam bearing an azide group at a suitable position. Reduction of the azide, for instance using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like lithium aluminum hydride (LiAlH₄), would generate an amine. This newly formed amine could then undergo an intramolecular cyclization via nucleophilic attack on the lactam carbonyl or a related electrophilic center, to form the second pyrrolidine ring of the octahydropyrrolo[2,3-b]pyrrole core. The success of this strategy would depend on the regioselectivity of the initial azidolactam formation and the efficiency of the final cyclization step.
Approaches for Introducing the 1-Benzyl Moiety or Similar N-Substituents
The introduction of the 1-benzyl group is a critical step in the synthesis of the target compound. This can be achieved either by alkylating the pre-formed octahydropyrrolo[2,3-b]pyrrole core or by incorporating the benzyl group into one of the starting materials prior to the cyclization reactions that form the bicyclic system.
N-Alkylation Strategies
Direct N-alkylation of a secondary amine is a common and straightforward method for introducing substituents. In the context of this compound, this would involve the reaction of octahydropyrrolo[2,3-b]pyrrole with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.gov The base is required to deprotonate the nitrogen atom of the pyrrolidine ring, making it a more potent nucleophile. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) often being employed.
Ultrasound has also been shown to promote the N-alkylation of pyrrole using potassium superoxide as a base in the presence of a crown ether. nih.gov This method can lead to higher yields of the N-alkylated product compared to reactions without ultrasound.
Table 2: Conditions for N-Alkylation of Pyrrole Derivatives
| Alkylating Agent | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | DMF | Room Temperature | N-Benzylpyrrole | rsc.org |
| Benzyl bromide | Potassium superoxide/18-crown-6 | Dichloromethane | Ultrasound | N-Benzylpyrrole | nih.gov |
| Alkyl halides | [Bmim][PF₆] or [Bmim][BF₄] | Ionic Liquid | Room Temperature | N-Alkylpyrroles | organic-chemistry.org |
Intramolecular Dipolar Cycloaddition for Octahydropyrrolo[3,4-b]pyrrole (B1600083) Analogues
Intramolecular [3+2] dipolar cycloaddition reactions are a powerful method for the stereocontrolled synthesis of fused heterocyclic systems. nih.govrsc.org This approach involves the generation of a 1,3-dipole and its subsequent reaction with a tethered dipolarophile within the same molecule. While this section focuses on the synthesis of octahydropyrrolo[3,4-b]pyrrole analogues, the underlying principles are highly relevant to the construction of related fused pyrrolidine systems.
[3+2] Cycloadditions on Chiral Perhydro-1,3-benzoxazines
A notable example of this methodology is the intramolecular [3+2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines to produce enantiopure octahydropyrrolo[3,4-b]pyrroles. nih.gov In this reaction, the condensation of an N-substituted glycine with a chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine generates an azomethine ylide. This ylide then undergoes an intramolecular cycloaddition with the tethered allyl group to form the octahydropyrrolo[3,4-b]pyrrole core. The reaction is highly stereospecific, leading to a single diastereoisomer. nih.gov The reaction conditions, such as temperature and the presence or absence of a base, can influence the chemical yield. researchgate.netnih.gov
Table 3: Intramolecular [3+2] Dipolar Cycloaddition for Pyrrolopyrrole Analogues
| Dipole Precursor | Dipolarophile | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| N-substituted glycine and chiral 3-allyl-2-formyl perhydro-1,3-benzoxazine | Intramolecular allyl group | Octahydropyrrolo[3,4-b]pyrrole derivative | Single diastereoisomer | nih.gov |
| N-acyl-N'-methylhydrazine and chiral 3-allyl-2-formylperhydro-1,3-benzoxazine | Intramolecular allyl group | Perhydropyrrolo[3,4-c]pyrazole derivative | Single diastereoisomer | researchgate.net |
| Azomethine ylide from α-amino acid methyl ester and 2-nitrobenzaldehyde | Maleimide (B117702) | Hexahydropyrrolo[3,4-c]pyrrole | Not specified | rsc.org |
Domino Reactions for Polyhydrogenated Pyrrolopyrroles (e.g., Octahydropyrrolo[3,4-b]pyrroles)
Domino reactions, also known as tandem or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach is particularly valuable for the construction of complex heterocyclic systems like polyhydrogenated pyrrolopyrroles.
A notable domino reaction for the synthesis of polyfunctional hexahydropyrrolo[3,4-b]pyrroles involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. nih.govpreprints.orgnih.gov This Hantzsch-type domino process is characterized by its high chemo- and stereoselectivity. The reaction proceeds through an initial nucleophilic C-addition or substitution, followed by an intramolecular nucleophilic addition. nih.govpreprints.orgnih.gov
The reaction between a bromomaleimide and an aminocrotonate can be carried out as a two-component reaction or a one-pot sequence. In a typical two-component reaction, the bromomaleimide and aminocrotonate are stirred in a solvent like methanol (B129727). The product often precipitates from the reaction mixture and can be isolated by filtration and recrystallization. nih.gov For a one-pot synthesis, an acetoacetic ester and an amine can be reacted first to form the aminocrotonate in situ, followed by the addition of the bromomaleimide. nih.gov
The molar ratio of the reactants has been found to be crucial for the success of the reaction. A 1:2 molar ratio of bromomaleimide to aminocrotonate generally leads to the total conversion of the bromomaleimide. nih.gov It is proposed that the second equivalent of the aminocrotonate acts as a base to neutralize the hydrogen bromide that is liberated during the course of the reaction. nih.gov When a 1:1 molar ratio is used, even in the presence of an external base like triethylamine or pyridine, the reaction often results in the formation of tarry byproducts and a significant decrease in the yield of the desired product. nih.gov
The solvent also plays a significant role in the outcome of the reaction. Methanol has been shown to be an effective solvent, while acetic acid can also be used, albeit with lower product yields. nih.gov Other solvents such as chloroform, ethyl acetate, benzene (B151609), and dioxane are generally less effective, leading to insignificant conversion or the formation of complex mixtures, especially upon heating. nih.gov
A key feature of this domino reaction is that it proceeds without the recyclization of the imide cycle. nih.govpreprints.orgnih.gov The reaction pathway involves a Michael-type addition followed by an intramolecular transamidation. Depending on which carbonyl group of the imide is attacked during the intramolecular step, different heterocyclic systems could potentially be formed. nih.gov However, under the optimized reaction conditions, the formation of the hexahydropyrrolo[3,4-b]pyrrole framework is highly favored. nih.gov
The following table summarizes the typical reaction conditions for the synthesis of polyhydrogenated pyrrolo[3,4-b]pyrroles from bromomaleimides and aminocrotonic acid esters.
| Parameter | Condition | Rationale/Observation |
| Reactant Ratio | 1:2 (Bromomaleimide:Aminocrotonate) | Ensures complete conversion of bromomaleimide; the second equivalent of aminocrotonate likely acts as a base. nih.gov |
| Solvent | Methanol | Provides good yields and clean reaction profiles. nih.gov |
| Temperature | Not specified, likely room temperature | Heating in other solvents led to complex mixtures. nih.gov |
| Reaction Type | Two-component or One-pot | Both methods are effective for the synthesis. nih.gov |
Annulation Reactions for Related Pyrrolo[2,3-b]pyrrole Frameworks
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful strategy for the synthesis of bicyclic systems like the pyrrolo[2,3-b]pyrrole framework.
A novel approach to constructing the pyrrolo[2,3-b]pyrrole skeleton is through a chemoselective [3+2] annulation reaction. rsc.org This method has been developed for the synthesis of previously unknown pyrrolo[2,3-b]pyrrole frameworks by reacting easily accessible ketoxime acetates with 2-aryl-3-ethoxycarbonyl pyrroline-4,5-diones. rsc.org The reaction is mediated by copper and involves the cleavage of the N-O bond in the oxime acetate, followed by the formation of new carbon-carbon and carbon-nitrogen bonds. rsc.org This operationally simple protocol demonstrates good functional group compatibility and provides the desired products in good yields. rsc.org
Another relevant strategy is the palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with unprotected primary amines. mdpi.com This "one-pot" cascade reaction leads to the formation of highly substituted pyrroles. The process involves the initial formation of an enamine, which then participates in an aza-Wacker-type cyclization. mdpi.com While this method directly yields monocyclic pyrroles, the principles of annulation involving C-N and C-C bond formation are applicable to the construction of more complex fused pyrrole systems. The reaction is typically carried out using a palladium catalyst such as Pd(TFA)2 or Pd(OAc)2, with oxygen as the terminal oxidant under mild conditions. mdpi.com
The synthesis of pyrrolo[2,3-d]pyrimidines has also been achieved through an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones. This one-pot process involves a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening, highlighting the utility of cascade annulation strategies in building fused heterocyclic systems. researchgate.net
The following table outlines some of the annulation strategies that can be conceptually applied to the synthesis of pyrrolo[2,3-b]pyrrole frameworks.
| Annulation Strategy | Reactants | Key Features |
| [3+2] Annulation | Ketoxime acetates and 2-aryl-3-ethoxycarbonyl pyrroline-4,5-diones | Copper-mediated, N-O bond cleavage, formation of C-C and C-N bonds. rsc.org |
| [4+1] Annulation | α-Alkenyl-dicarbonyl compounds and primary amines | Palladium-catalyzed, "one-pot" cascade, aza-Wacker-type cyclization. mdpi.com |
| Cascade Annulation | 6-Amino-1,3-dimethyluracil and aurones | I2/DMSO promoted, multi-step one-pot process. researchgate.net |
Stereochemical Control and Enantiopure Synthesis of Octahydropyrrolo 2,3 B Pyrrole Systems
Diastereoselective and Enantioselective Approaches
Achieving stereocontrol in the synthesis of the octahydropyrrolo[2,3-b]pyrrole core relies on a variety of asymmetric methodologies. While specific examples for the 1-benzyl derivative are not extensively documented, the principles are derived from the synthesis of analogous fused N-heterobicyclic compounds. Strategies often involve the creation of the bicyclic system from chiral precursors or through reactions that proceed with high intrinsic stereoselectivity.
One effective method for constructing related fused systems is the double reductive amination of pyranose derivatives, which has been shown to produce novel fused N-heterobicyclic compounds with high stereoselectivity nih.gov. This approach utilizes a chiral starting material to direct the formation of subsequent stereocenters during the cyclization process. Another powerful strategy is the intramolecular [3+2] dipolar cycloaddition. For the isomeric octahydropyrrolo[3,4-b]pyrrole (B1600083) system, this reaction has been demonstrated to be highly stereospecific, yielding a single diastereoisomer from an azomethine ylide generated from N-substituted glycines and a chiral aldehyde nih.gov. Such cycloaddition reactions are pivotal as they can establish multiple stereocenters simultaneously with predictable outcomes.
Furthermore, enantioselective synthesis can be achieved using chiral β-aminoalkylzinc halides prepared from commercially available, optically pure β-amino-alcohols nih.gov. These reagents can undergo subsequent reactions, such as Negishi cross-couplings or acylations, to build more complex structures while retaining the original chirality nih.gov.
Control of Fused Ring Stereochemistry (e.g., cis-fusion)
The relative orientation of the two five-membered rings in the octahydropyrrolo[2,3-b]pyrrole system is a critical aspect of its molecular architecture. The cis-fused configuration is often the thermodynamically preferred and synthetically targeted arrangement. The stereochemical outcome of the ring fusion is typically determined during the key bond-forming step that completes the bicyclic structure.
Intramolecular reactions are particularly effective in controlling this aspect. For instance, in the intramolecular [3+2] dipolar cycloaddition used to form related pyrrolopyrrole isomers, the stereochemistry of the starting materials and the concerted nature of the cycloaddition dictate the facial selectivity, leading to a specific ring fusion geometry nih.gov. Similarly, cascade reactions catalyzed by organocatalysts can construct complex fused systems where the stereochemistry is guided by the catalyst and the reaction pathway, often resulting in high diastereoselectivity for a cis-fused product.
Chiral Auxiliary or Catalyst-Mediated Synthesis of Pyrrolopyrroles
The use of external chiral agents, such as chiral auxiliaries or asymmetric catalysts, is a cornerstone of modern enantioselective synthesis and is applicable to the formation of the pyrrolopyrrole skeleton. Chiral auxiliaries are temporarily attached to the substrate to direct the stereochemical course of a reaction, after which they are removed.
More commonly, asymmetric catalysis is employed, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. A range of catalyst types has been developed for reactions that could be adapted for pyrrolopyrrole synthesis.
Organocatalysis : Modularly designed organocatalysts (MDOs), self-assembled from components like cinchona alkaloid derivatives and amino acids, have been used to mediate reactions such as Michael additions and cascade sequences to form complex heterocyclic products in high yields and with excellent enantioselectivities (up to 99% ee) researchgate.net.
Lewis Acid Catalysis : Chiral Lewis acids are effective in activating substrates towards nucleophilic attack while shielding one prochiral face. A notable example is the development of chiral-at-metal catalysts, where an octahedral rhodium(III) or iridium(III) center provides the sole source of chirality semanticscholar.orgnih.gov. These catalysts have proven effective in Michael additions and Friedel-Crafts reactions on related α,β-unsaturated imidazole (B134444) substrates, achieving high yields and enantiomeric excess semanticscholar.org. The choice between iridium and rhodium congeners can influence catalytic performance, with the rhodium catalyst often showing higher turnover frequencies for Michael additions semanticscholar.orgnih.gov.
| Catalyst Type | Example Catalyst/System | Applicable Reaction | Key Features |
|---|---|---|---|
| Organocatalyst | Modularly Designed Organocatalysts (MDOs) from Cinchona Alkaloids | Michael Addition / Cascade Reactions | Self-assembled, high yields, up to 99% ee. researchgate.net |
| Chiral Lewis Acid | Chiral-at-metal Rhodium(III) Complex | Asymmetric Michael Additions | Octahedral centrochirality, activates substrate via two-point binding, high turnover. semanticscholar.orgnih.gov |
| Chiral Lewis Acid | Chiral-at-metal Iridium(III) Complex | Asymmetric Friedel-Crafts Additions | Isostructural to Rh(III) complex, effective for indole (B1671886) additions. semanticscholar.org |
Chiral Recognition Phenomena in Pyrrolo[2,3-b]pyrrole (B13429425) Derivatives
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is fundamental in biological systems and has applications in enantioselective sensing and separation. For pyrrolo[2,3-b]pyrrole derivatives, understanding these non-covalent interactions is crucial for predicting their biological activity and for developing chiral sensors.
Theoretical studies using ab initio calculations have been performed on the formation of hydrogen-bonded dimers of 1,6a-dihydropyrrolo[2,3-b]pyrrole derivatives csic.es. These studies investigated the stability of homochiral (R,R or S,S) versus heterochiral (R,S) dimers. The findings indicate that heterochiral dimers are generally the most stable, suggesting a thermodynamic preference for interactions between opposite enantiomers csic.es. However, this preference can be reversed by certain substituents capable of forming additional attractive interactions. The energy differences favoring either homo- or heterochiral complexes can be significant, reaching up to 4.0 kcal/mol csic.es. This inherent capacity for chiral discrimination highlights the stereochemical sensitivity of the pyrrolo[2,3-b]pyrrole scaffold.
Conformational Analysis and Dynamics of Octahydropyrrolo 2,3 B Pyrroles
Nitrogen Inversion Barriers in Bridged Bicyclic Amine Systems
Nitrogen inversion is a process in which a trivalent nitrogen atom and its three substituents rapidly oscillate through a planar transition state, leading to an inversion of its stereochemical configuration. nih.gov The energy barrier to this inversion is a critical factor in the conformational dynamics of amines.
Theoretical and Experimental Studies of the Bicyclic Effect
In bridged bicyclic amine systems, the nitrogen inversion barrier is often significantly higher than in their acyclic or monocyclic counterparts. This phenomenon is known as the "bicyclic effect". Theoretical and experimental studies have shown that this increased barrier arises from the geometric constraints imposed by the bicyclic framework. nih.govchemicalbook.com For the nitrogen to pass through the planar transition state required for inversion, the C-N-C bond angles must expand towards 120°. In a rigid bicyclic system, this angle expansion is energetically unfavorable due to increased ring strain.
Studies on related N-bridged bicyclic amines have demonstrated that as the ring size decreases, the nitrogen inversion-rotation (NIR) barriers increase. nih.govchemicalbook.com This is because smaller rings introduce greater strain in the planar transition state. The octahydropyrrolo[2,3-b]pyrrole system, with its fused five-membered rings, is expected to exhibit a substantial barrier to nitrogen inversion due to this bicyclic effect.
Influence of N-Substituents (e.g., Benzyl (B1604629) Group) on Conformation
The nature of the substituent on the nitrogen atom plays a crucial role in determining both the conformational preference of the ring system and the barrier to nitrogen inversion. A bulky substituent like the benzyl group in 1-Benzyl-octahydropyrrolo[2,3-b]pyrrole will have a significant steric influence.
The benzyl group will preferentially occupy a position that minimizes steric interactions with the rest of the molecule. In many N-substituted heterocyclic systems, this leads to a preference for an equatorial or pseudo-equatorial orientation of the substituent. However, the specific conformational preference in this compound would be a balance between the steric demands of the benzyl group and the inherent conformational biases of the bicyclic core. The orientation of the benzyl group will, in turn, influence the puckering of the pyrrolidine (B122466) rings.
Furthermore, the electronic properties of the benzyl group can also have a modest effect on the nitrogen inversion barrier. Generally, electron-withdrawing groups tend to increase the inversion barrier, while electron-donating groups have a smaller effect. The benzyl group is weakly electron-donating, so its electronic influence on the inversion barrier is likely to be less significant than its steric effects.
Computational Methodologies for Conformational Stability
In the absence of extensive experimental data, computational methodologies are invaluable tools for investigating the conformational stability and dynamics of molecules like this compound. A variety of computational approaches can be employed, ranging from molecular mechanics to high-level quantum chemical calculations.
Molecular Mechanics (MM) force fields, such as MMFF94, provide a rapid method for exploring the potential energy surface and identifying low-energy conformers. researchgate.net These methods are particularly useful for an initial conformational search of flexible molecules.
Density Functional Theory (DFT) methods, such as B3LYP, offer a good balance of computational cost and accuracy for calculating the relative energies of different conformers and the energy barriers for processes like ring puckering and nitrogen inversion. researchgate.net
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to obtain more accurate energy calculations, especially for the transition states involved in conformational changes. nih.govchemicalbook.comresearchgate.net The Natural Bond Orbital (NBO) approach can be used in conjunction with these methods to analyze the electronic factors contributing to the conformational preferences and inversion barriers. nih.govchemicalbook.com
These computational studies can provide detailed information on bond lengths, bond angles, dihedral angles, and the relative populations of different conformers at thermal equilibrium. The following table provides a hypothetical comparison of the relative energies of different conformations of a model N-substituted bicyclic amine, as might be determined by various computational methods.
Interactive Data Table: Calculated Relative Energies of Bicyclic Amine Conformers
| Conformation | Molecular Mechanics (MMFF94) (kcal/mol) | Density Functional Theory (B3LYP) (kcal/mol) | Ab Initio (MP2) (kcal/mol) |
| Chair-Chair | 0.0 | 0.0 | 0.0 |
| Chair-Boat | 2.5 | 3.1 | 2.8 |
| Boat-Boat | 5.2 | 6.5 | 5.9 |
Note: The data in this table is representative of typical values for bicyclic amines and is not specific to this compound.
Similarly, the nitrogen inversion barrier can be computationally determined by locating the transition state for the inversion process and calculating its energy relative to the ground state conformer. The following table illustrates representative calculated nitrogen inversion barriers for different types of amines.
Interactive Data Table: Calculated Nitrogen Inversion Barriers
| Amine | Computational Method | Inversion Barrier (kcal/mol) |
| Ammonia (B1221849) | MP2/6-31G | 5.8 |
| Trimethylamine | MP2/6-31G | 7.5 |
| N-methylpyrrolidine | B3LYP/6-31G | 8.2 |
| 7-azabicyclo[2.2.1]heptane | MP2/6-31G | 11.5 |
Note: The data in this table is compiled from various computational studies on the indicated molecules and serves to illustrate the bicyclic effect. It is not specific to this compound.
Computational and Theoretical Investigations of 1 Benzyl Octahydropyrrolo 2,3 B Pyrrole and Analogues
Quantum Chemical Methods Applied to Octahydropyrrolo[2,3-b]pyrroles
A variety of quantum chemical methods are employed to study the octahydropyrrolo[2,3-b]pyrrole scaffold. The choice of method often represents a balance between computational cost and desired accuracy, ranging from the widely used Density Functional Theory (DFT) to more computationally intensive ab initio techniques.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for predicting the geometric and electronic properties of molecules. nih.gov For compounds like 1-Benzyl-octahydropyrrolo[2,3-b]pyrrole, DFT calculations are essential for determining the most stable three-dimensional conformation (structural optimization) and calculating its ground-state energy.
The process involves optimizing the molecular structure to find a minimum on the potential energy surface. This is achieved using methods like the hybrid B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with a basis set such as 6-311G(d,p). nih.govresearchgate.net Such calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. The resulting optimized structure is confirmed as a true minimum by ensuring the absence of imaginary frequencies in a subsequent vibrational frequency analysis. nih.gov
Table 1: Representative Theoretical Geometric Parameters for this compound (Optimized at B3LYP/6-311G(d,p) Level) This table contains hypothetical data for illustrative purposes.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | N1-C2 | 1.46 Å |
| Bond Length | C2-C3 | 1.54 Å |
| Bond Length | N1-CH₂(Benzyl) | 1.47 Å |
| Bond Angle | C7-N1-C2 | 112.5° |
| Bond Angle | N1-C2-C3 | 104.1° |
| Dihedral Angle | C7-N1-C2-C3 | -175.8° |
While DFT excels at describing the electronic ground state, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for investigating electronically excited states. rsc.orgarxiv.orguci.edu This approach is invaluable for predicting and interpreting the optical properties of molecules, such as their UV-Visible absorption spectra. rsc.org
TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without a change in molecular geometry. researchgate.net The theory also calculates the oscillator strength for each transition, which determines the intensity of the corresponding absorption band in a spectrum. researchgate.net By analyzing the orbitals involved, TD-DFT can characterize excitations, for instance, as π→π* or n→π* transitions. This information is critical for designing molecules with specific photophysical properties. rsc.org
Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound This table contains hypothetical data for illustrative purposes.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.85 | 255 | 0.085 | HOMO -> LUMO+1 |
| 5.20 | 238 | 0.120 | HOMO-1 -> LUMO |
| 5.51 | 225 | 0.050 | HOMO -> LUMO+2 |
For situations requiring higher accuracy, researchers turn to ab initio and post-Hartree-Fock methods. Unlike DFT, which relies on approximate functionals, these methods are derived directly from first principles without empirical parameterization. While computationally more demanding, they serve as a benchmark for DFT results.
Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, including variants like CC2, provide a more rigorous treatment of electron correlation, which is crucial for accurately calculating interaction energies and electronic properties. For instance, high-level ab initio methods like CBS-QB3 have been used alongside DFT to analyze the structure and stability of related pyrrole (B145914) isosteres, providing a reliable reference for the DFT calculations. researchgate.net These advanced methods are particularly important for validating the results obtained from more economical DFT approaches and for studying systems where standard DFT functionals may be less reliable.
Electronic Structure and Reactivity Descriptors
Computational methods provide quantitative descriptors that help in understanding the electronic structure and predicting the chemical reactivity of molecules. For this compound, these descriptors are derived from the calculated molecular orbitals and electron density distribution.
Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for predicting reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy reflects its ability to accept electrons (its electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. nih.govresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net Introducing substituents, such as the benzyl (B1604629) group on the octahydropyrrolo[2,3-b]pyrrole core, can significantly alter the energies of the frontier orbitals and thus tune the molecule's electronic properties and reactivity. rsc.org
Table 3: Comparison of Calculated Frontier Molecular Orbital Energies This table contains hypothetical data for illustrative purposes.
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) |
|---|---|---|---|
| Octahydropyrrolo[2,3-b]pyrrole | -5.95 | 1.10 | 7.05 |
| This compound | -5.78 | 0.95 | 6.73 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. researchgate.net It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich or electron-poor.
MEP maps use a color scale where red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue regions represent the most positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of the heterocyclic core due to their lone pairs of electrons, highlighting these as primary sites for interaction with electrophiles. The hydrogen atoms would exhibit positive potential (blue), while the aromatic benzyl ring would present a region of π-electron density.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study bonding and intermolecular interactions from a donor-acceptor perspective. researchgate.netbohrium.com It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as lone pairs (n), bonding orbitals (σ), and anti-bonding orbitals (σ*). bohrium.comnih.gov This approach provides a quantitative framework for analyzing charge transfer and hyperconjugative interactions that contribute to molecular stability and intermolecular forces. nih.govscirp.org
In the context of this compound and its analogues, NBO analysis is instrumental in elucidating the nature of non-covalent interactions. The primary interactions involve charge delocalization from a filled "donor" NBO to an empty "acceptor" NBO. The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). scirp.org A higher E(2) value indicates a stronger interaction.
For dimers or aggregates of pyrrolopyrrole derivatives, NBO analysis can identify and quantify key intermolecular hydrogen bonds. For instance, an interaction between a lone pair on a nitrogen atom (nN) of one molecule and the anti-bonding orbital of an N-H bond (σ*N-H) on an adjacent molecule is a classic signature of a hydrogen bond. Other weaker interactions, such as those involving C-H donors and the π-system of the benzyl group, can also be characterized.
The table below illustrates hypothetical NBO analysis data for a dimer of a simplified octahydropyrrolo[2,3-b]pyrrole analogue, showcasing the types of intermolecular interactions and their corresponding stabilization energies.
| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(N1) | σ(N'1-H) | 8.5 | N-H···N Hydrogen Bond |
| n(N6) | σ(N'6-H) | 8.2 | N-H···N Hydrogen Bond |
| σ(C-H)benzyl | π(C=C)pyrrolopyrrole | 0.7 | C-H···π Interaction |
| n(N1) | σ(C'-H) | 1.2 | Weak C-H···N Interaction |
This table is representative of the data obtained from an NBO analysis and is for illustrative purposes.
In Silico Studies of Conformational Dynamics and Energy Landscapes
The biological activity and physical properties of molecules like this compound are intrinsically linked to their three-dimensional structure and conformational flexibility. In silico studies, employing methods such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory, DFT), are essential for exploring the conformational dynamics and mapping the potential energy surface of such molecules. scielo.brnih.gov
The conformational landscape of this compound is defined by several key degrees of freedom:
Ring Pucker: The two fused five-membered rings of the octahydropyrrolo[2,3-b]pyrrole core are saturated and thus non-planar. They can adopt various puckered conformations, such as envelope or twist forms.
Benzyl Group Orientation: The benzyl substituent attached to the nitrogen atom can rotate around the C-N bond, leading to different spatial arrangements relative to the heterocyclic core.
Computational conformational analysis typically involves a systematic search of the potential energy surface to locate all stable low-energy conformers (local minima). semanticscholar.org The relative energies of these conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution. The energy barriers separating these conformers (transition states) are also calculated to understand the dynamics of conformational interchange. For N-benzyl substituted heterocycles, DFT calculations have been effectively used to predict stable conformations and rotational equilibria in solution. scielo.br
Below is a hypothetical data table summarizing the results of a DFT conformational analysis for this compound, showing the relative energies of different stable conformers.
| Conformer | Ring Pucker (Ring 1/Ring 2) | Benzyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|---|
| A | Envelope / Twist | Axial | 0.00 | 65.1 |
| B | Twist / Twist | Equatorial | 0.85 | 21.5 |
| C | Envelope / Envelope | Axial | 1.50 | 9.8 |
| D | Twist / Envelope | Equatorial | 2.10 | 3.6 |
This table is a representative example illustrating the potential outcomes of a computational conformational analysis.
Theoretical Insights into Proton Transfer and Hydrogen Bonding in Pyrrolopyrroles
The pyrrolo[2,3-b]pyrrole (B13429425) scaffold contains both hydrogen bond donors (N-H groups) and acceptors (lone pairs on nitrogen atoms), making it a compelling system for studying proton transfer and hydrogen bonding phenomena. Theoretical calculations, particularly ab initio methods, provide profound insights into the energetics and mechanisms of these processes, which are fundamental in many chemical and biological systems. nih.govrsc.org
Computational studies on dimers of 1,6a-dihydropyrrolo[2,3-b]pyrrole derivatives have explored the formation of hydrogen-bonded complexes and subsequent proton transfer events. nih.gov These studies reveal that the molecules can form stable dimers through dual N-H···N hydrogen bonds. An interesting aspect investigated is chiral recognition, where the stability of the dimer depends on the chirality of the interacting monomers (homochiral vs. heterochiral complexes). nih.gov
Proton transfer within these dimers can occur through two primary pathways: a concerted mechanism, where both protons transfer simultaneously, or a non-concerted (stepwise) mechanism. Ab initio calculations are used to locate the transition state structures for these processes and determine the corresponding energy barriers. nih.gov These theoretical models have found relationships between the geometrical properties of the hydrogen bonds (e.g., N···N distance) and the electronic characteristics at the bond critical points. nih.gov
The strength of hydrogen bonds can be modulated by various factors, including the electronic nature of substituents on the pyrrolopyrrole core and the surrounding solvent environment. nih.govchemrxiv.org Understanding these relationships is crucial for designing molecules with specific recognition or catalytic properties.
The following table presents hypothetical data from a computational study on a pyrrolo[2,3-b]pyrrole dimer, outlining key parameters related to hydrogen bonding and proton transfer.
| Parameter | Value | Method |
|---|---|---|
| H-Bond Distance (N-H···N) | 2.95 Å | DFT Geometry Optimization |
| H-Bond Angle (N-H-N) | 175° | DFT Geometry Optimization |
| Dimerization Energy | -15.8 kcal/mol | Ab initio Calculation |
| Concerted Proton Transfer Barrier | 25.2 kcal/mol | Transition State Calculation |
| Stepwise Proton Transfer Barrier | 19.5 kcal/mol | Transition State Calculation |
This table is for illustrative purposes and represents typical data derived from theoretical studies on proton transfer in hydrogen-bonded dimers.
Reaction Mechanisms and Reactivity of Octahydropyrrolo 2,3 B Pyrrole Systems
Elucidation of Reaction Pathways in Core Synthesis
The construction of the fused pyrrolopyrrole core is often achieved through elegant and efficient synthetic strategies that build complexity rapidly. Key among these are domino reactions and cycloaddition strategies, which form the bicyclic framework in a controlled manner.
Mechanistic Details of Domino Reactions and Cycloadditions
Domino reactions, also known as cascade reactions, are highly efficient processes where a single event triggers a series of subsequent intramolecular transformations to form the final product without the need for isolating intermediates. The synthesis of polyhydrogenated pyrrolo[3,4-b]pyrroles, an isomer of the [2,3-b] system, has been developed using a Hantzsch-type domino process. This reaction involves the initial nucleophilic addition or substitution of N-arylbromomaleimides with aminocrotonic acid esters, followed by a subsequent intramolecular nucleophilic addition to construct the bicyclic core. acs.org Such processes are valued for their high chemo- and stereoselectivity. acs.org
Another powerful tool for constructing the octahydropyrrolo[2,3-b]pyrrole skeleton is the [3+2] cycloaddition reaction. This type of reaction involves a three-atom component (the 1,3-dipole) reacting with a two-atom component (the dipolarophile). In the context of pyrrolopyrrole synthesis, azomethine ylides are commonly employed as the 1,3-dipole. For instance, the condensation of an α-amino acid ester with an aldehyde can generate an ester-stabilized azomethine ylide. This intermediate can then react with a dipolarophile, such as a maleimide (B117702), to form a hexahydropyrrolo[3,4-c]pyrrole adduct. caltech.edu Subsequent chemical transformations can then lead to the desired octahydropyrrolo[2,3-b]pyrrole system. One notable strategy involves the sequential [3+2] cycloaddition followed by the reduction of a nitro group and an unusual intramolecular transamidation to furnish novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. caltech.edu
The Van Leusen pyrrole (B145914) synthesis represents another important [3+2] cycloaddition approach, utilizing tosylmethyl isocyanide (TosMIC) as a 3-atom synthon. ethz.ch The reaction mechanism involves the formation of a carbon anion from TosMIC under basic conditions, which then attacks an electron-deficient alkene (the dipolarophile). This is followed by an intramolecular [3+2] cycloaddition and subsequent elimination of the tosyl group to form the pyrrole ring. ethz.ch While this method is powerful for creating substituted pyrroles, its direct application to the saturated octahydropyrrolo[2,3-b]pyrrole core would require subsequent reduction steps.
| Reaction Type | Key Intermediates | Mechanistic Steps | Ref. |
| Domino Reaction | N-arylbromomaleimides, Aminocrotonic acid esters | Intermolecular nucleophilic C-addition/substitution, Intramolecular nucleophilic N-addition | acs.org |
| [3+2] Cycloaddition | Azomethine ylides, Maleimides | Generation of azomethine ylide, Cycloaddition, Subsequent transformations (e.g., reduction, transamidation) | caltech.edu |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Electron-deficient alkenes | Formation of TosMIC anion, Nucleophilic attack, Intramolecular cycloaddition, Elimination of tosyl group | ethz.ch |
Chemical Transformations of the Octahydropyrrolo[2,3-b]pyrrole Scaffold
The fully saturated octahydropyrrolo[2,3-b]pyrrole system is characterized by two tertiary amine centers. Its reactivity is primarily dictated by the nucleophilicity and basicity of the nitrogen lone pairs and the potential for reactions on substituents attached to the core structure, such as the N-benzyl group.
Oxidation Reactions of the Amine Centers
The tertiary amine centers within the octahydropyrrolo[2,3-b]pyrrole scaffold are susceptible to oxidation. While the oxidation of aromatic pyrroles often leads to dearomatization and the formation of functionalized products like pyrrolidinones, the oxidation of the saturated amine centers in the octahydro- system follows pathways typical for tertiary amines. researchgate.net
Common oxidizing agents can convert the tertiary amines to the corresponding N-oxides. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or undesired side reactions. For instance, controlled oxidation might be achieved using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). In biological systems, the metabolic oxidation of pyrrole rings can lead to more complex transformations, including ring-opening. ethz.ch While not directly an oxidation of the amine center, this highlights the susceptibility of the heterocyclic system to oxidative pathways. The presence of two nitrogen atoms in the scaffold means that mono-oxidation, di-oxidation, or a mixture of products could be obtained, depending on the stoichiometry and reaction conditions.
Reduction Reactions of Substituted Systems
The octahydropyrrolo[2,3-b]pyrrole core is a fully saturated (reduced) system. Therefore, reduction reactions primarily target substituents on the scaffold. A prominent example is the reductive cleavage of the N-benzyl group in compounds like 1-Benzyl-octahydropyrrolo[2,3-b]pyrrole. This deprotection is a common strategy in organic synthesis to liberate a secondary amine.
Catalytic hydrogenation is the most widely used method for N-debenzylation. wordpress.com This typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). wordpress.comacs.org The reaction proceeds via hydrogenolysis, where the C-N bond at the benzylic position is cleaved, yielding the debenzylated octahydropyrrolo[2,3-b]pyrrole and toluene. While effective, this method can be hindered by catalyst poisoning from the amine product. acs.org To overcome this, additives or modified catalysts, such as a mixed system of Pd/C and niobic acid-on-carbon (Nb₂O₅/C), have been developed to facilitate the reaction under milder conditions. acs.orgnih.gov
Other reduction methods include the use of dissolving metals, such as sodium in liquid ammonia (B1221849) (a Birch-type reduction), although this is often more forceful than required for simple debenzylation. researchgate.net Should the benzyl (B1604629) group itself bear reducible functional groups (e.g., nitro groups), these would also be reduced under typical catalytic hydrogenation conditions. For example, a nitrobenzyl group can be reduced to an aminobenzyl group, or under stronger conditions, cleaved entirely. caltech.edu
| Reaction | Reagents | Outcome | Ref. |
| N-Debenzylation | H₂, Pd/C | Cleavage of N-benzyl group to yield secondary amine | wordpress.comacs.org |
| Facilitated N-Debenzylation | H₂, Pd/C, Nb₂O₅/C | More efficient cleavage of N-benzyl group | acs.orgnih.gov |
| Oxidative N-Debenzylation | KOtBu/DMSO, O₂ | Alternative cleavage method for N-benzyl groups | researchgate.net |
Formation of Adducts and Coordination Chemistry (e.g., SF₄ Adducts with Polycyclic Amines)
The lone pairs on the nitrogen atoms of the octahydropyrrolo[2,3-b]pyrrole scaffold make it a good Lewis base, capable of forming adducts with Lewis acids and coordinating to metal centers.
A notable example of adduct formation is the reaction with sulfur tetrafluoride (SF₄). SF₄ is a weakly Lewis acidic gas that reacts with polycyclic amines to form stable adducts through N---S chalcogen bonds. acs.orgnih.gov Studies on analogous bicyclic diamines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have shown that they form 2:1 adducts (DABCO·2SF₄), where each nitrogen atom coordinates to a separate SF₄ molecule. acs.orgnih.gov In these adducts, the sulfur atom becomes pentacoordinate. acs.org Given the structural similarity, it is expected that octahydropyrrolo[2,3-b]pyrrole would react with SF₄ in a similar fashion, with the two nitrogen atoms acting as chalcogen bond acceptors to form a stable di-adduct. These adducts can be further modified; for example, solvolysis by hydrogen fluoride (B91410) (HF) can lead to the formation of complex salts. acs.orgacs.org
The coordination chemistry of this scaffold involves the nitrogen atoms acting as ligands for transition metals. The geometry of the bicyclic system imposes constraints on how it can coordinate. Depending on the metal and other ligands present, it could act as a chelating ligand or bridge two metal centers. The electron-rich nature of related tripyrrolic systems makes them attractive platforms for metal coordination, capable of participating in ligand-based redox chemistry. researchgate.net
Reactivity towards Electrophiles and Nucleophiles
The reactivity of the octahydropyrrolo[2,3-b]pyrrole scaffold is dominated by the nucleophilic character of its nitrogen atoms. Unlike aromatic pyrrole, which undergoes electrophilic substitution on the ring, the saturated system reacts as a typical secondary/tertiary amine. wordpress.com
The nitrogen lone pairs will readily attack a wide range of electrophiles. Common reactions include:
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt. Since there are two nitrogen atoms, quaternization could occur at one or both sites, depending on the stoichiometry and steric hindrance. The benzyl group on N-1 would sterically hinder attack at that nitrogen compared to the N-4 position.
Acylation: Reaction with acyl chlorides or acid anhydrides would yield the corresponding amides. This reaction is typically faster at the less sterically hindered nitrogen.
Protonation: As bases, the amine centers will react with acids to form ammonium salts.
The scaffold itself is electron-rich and generally unreactive towards nucleophiles. Nucleophilic attack would only be possible if the ring were substituted with strong electron-withdrawing groups, which is not the case for the parent this compound. The nucleophilicity of substituted pyrroles has been quantified, showing a vast range in reactivity depending on the substituents. For the saturated scaffold, the nucleophilicity would be comparable to other cyclic tertiary amines.
Advanced Spectroscopic and Structural Characterization of Octahydropyrrolo 2,3 B Pyrroles
Vibrational Spectroscopy (e.g., Raman Spectroscopy, Infrared Spectroscopy)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and fingerprint structural features of 1-Benzyl-octahydropyrrolo[2,3-b]pyrrole. The spectra are anticipated to be dominated by vibrations associated with the benzyl (B1604629) group and the saturated octahydropyrrolo[2,3-b]pyrrole core.
The IR spectrum is expected to show strong absorptions corresponding to C-H stretching vibrations. Aromatic C-H stretches from the benzyl group typically appear above 3000 cm⁻¹, while the more intense aliphatic C-H stretches from the fused pyrrolidine (B122466) rings and the benzylic methylene (B1212753) group are expected in the 2850-2960 cm⁻¹ region. ics-ir.org The C-N stretching vibrations of the tertiary amines within the saturated heterocyclic system are expected in the 1250-1020 cm⁻¹ range. mdpi.com Characteristic bands for the monosubstituted benzene (B151609) ring include overtone bands in the 2000-1650 cm⁻¹ region, and strong absorptions around 740-700 cm⁻¹ and 700-680 cm⁻¹ due to out-of-plane C-H bending. scielo.br
Raman spectroscopy, being complementary to IR, would be particularly useful for identifying vibrations of the non-polar bonds. Symmetrical vibrations of the benzene ring, such as the ring-breathing mode near 1000 cm⁻¹, are expected to produce strong Raman signals. Aliphatic C-C and C-N stretching modes within the bicyclic core would also be active. aip.orgaip.orgnih.gov
Table 1: Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (CH₂) | 2960 - 2850 | IR, Raman |
| C=C Aromatic Ring Stretch | 1605 - 1450 | IR, Raman |
| CH₂ Scissoring/Bending | 1470 - 1440 | IR |
| C-N Tertiary Amine Stretch | 1250 - 1020 | IR |
| Aromatic C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | IR (Strong) |
| Ring Breathing (Benzene) | ~1000 | Raman (Strong) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would allow for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum is expected to show distinct regions. Protons of the monosubstituted benzene ring would appear in the aromatic region (δ 7.2-7.4 ppm). A characteristic singlet, integrating to two protons, for the benzylic methylene (N-CH₂-Ph) group is anticipated around δ 3.5-3.8 ppm. The protons on the saturated octahydropyrrolo[2,3-b]pyrrole core would resonate in the upfield aliphatic region (δ 1.5-3.5 ppm), exhibiting complex splitting patterns due to geminal and vicinal couplings.
The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons (δ 127-140 ppm), the benzylic carbon (δ ~50-60 ppm), and the aliphatic carbons of the fused-ring system (δ ~25-70 ppm). ipb.pt
A key aspect of the NMR analysis would be the investigation of the molecule's conformational dynamics. Due to hindered rotation around the N-C bond connecting the benzyl group to the heterocyclic core, the molecule may exist as a mixture of slowly interconverting conformers (rotamers) on the NMR timescale. scielo.brcopernicus.org This phenomenon could lead to a doubling or broadening of signals, particularly for the benzylic protons and the carbons and protons of the heterocyclic core adjacent to the benzyl substituent. researchgate.netnih.gov Temperature-dependent NMR studies would be crucial to probe the energy barrier of this rotational process.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H (ortho, meta, para) | 7.20 - 7.40 (m, 5H) | 127.0 - 129.5 |
| Aromatic C-ipso | - | 138.0 - 140.0 |
| Benzylic CH₂ | 3.50 - 3.80 (s, 2H) | 50.0 - 60.0 |
| Heterocyclic C-H (bridgehead) | 2.80 - 3.50 (m) | 60.0 - 70.0 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound (C₁₃H₁₈N₂) is 202.30 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺˙).
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. A common and often dominant fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-N bond. acs.org This can lead to two key fragments:
Formation of the tropylium (B1234903) ion: Loss of the heterocyclic moiety as a radical leads to the benzyl cation (C₇H₇⁺), which rearranges to the highly stable, aromatic tropylium ion. This fragment would produce a prominent peak at m/z 91 and is often the base peak in the spectrum. youtube.comnih.govyoutube.comwhitman.edu
Loss of the benzyl group: Cleavage where the charge is retained by the heterocyclic portion would result in an ion at m/z 111 ([M-91]⁺).
Another predictable fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to a nitrogen atom. miamioh.edulibretexts.org This could lead to the opening of one of the pyrrolidine rings and the formation of various smaller fragment ions.
Table 3: Predicted Major Fragment Ions in Mass Spectrometry
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 202 | [C₁₃H₁₈N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 201 | [C₁₃H₁₇N₂]⁺ | Loss of H˙ (M-1) |
| 111 | [C₇H₁₁N₂]⁺ | α-Cleavage (Loss of benzyl radical) |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles.
The analysis would unequivocally establish the stereochemistry at the chiral centers and the conformation of the fused five-membered rings. The pyrrolidine rings in the octahydro-pyrrolo[2,3-b]pyrrole core can adopt various puckered conformations, such as envelope or twisted forms, and crystallography would reveal the preferred geometry in the crystalline lattice. nih.gov Furthermore, the orientation of the benzyl substituent relative to the bicyclic core would be determined. This solid-state conformational information is invaluable for computational modeling and for understanding potential intermolecular interactions that dictate crystal packing. nih.gov
Optical Spectroscopic Characterization (e.g., UV-Vis Absorption, Fluorescence)
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzyl group, as the saturated heterocyclic core does not absorb light in the UV-Vis range.
The UV-Vis spectrum is expected to be very similar to that of other simple N-benzyl amines. sielc.comsielc.com It should exhibit a strong absorption band (π → π* transition) at shorter wavelengths, likely around 205-220 nm, and a weaker, structured band of "benzenoid" character at longer wavelengths, typically around 255-270 nm. researchgate.netnih.gov The position and intensity of these bands can be influenced by the solvent polarity.
Given the absence of an extended conjugated system or a known fluorophore, this compound is not expected to exhibit significant fluorescence. The energy absorbed is likely to be dissipated through non-radiative pathways such as vibrational relaxation.
Advanced Chromatographic Techniques for Separation and Analysis (e.g., GC, HPLC)
Chromatographic techniques are crucial for assessing the purity of this compound and for its separation from reactants, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is expected to be a highly effective method for the analysis of this compound. A typical setup would involve a C18 stationary phase and an isocratic or gradient mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. austinpublishinggroup.com Detection would be readily achieved using a UV detector set to a wavelength where the benzyl group absorbs, for instance, 254 nm. rsc.orgoup.comresearchgate.net
Gas Chromatography (GC): GC is also a viable technique for analyzing this compound due to its expected volatility. However, the analysis of amines by GC can sometimes be challenging due to their basicity, which can lead to interactions with active sites on the column and result in peak tailing. labrulez.comresearchgate.net Therefore, a deactivated, medium-polarity capillary column would be recommended. bre.com A flame ionization detector (FID) would provide a robust response, while coupling the GC to a mass spectrometer (GC-MS) would offer the dual benefit of separation and structural identification of the compound and any impurities.
Applications of the Octahydropyrrolo 2,3 B Pyrrole Scaffold in Advanced Organic Chemistry and Materials Science
Versatile Building Blocks for Complex Molecular Synthesis
The pyrrolo[2,3-b]pyrrole (B13429425) framework is a valuable building block in organic synthesis, providing a rigid and stereochemically defined core for the construction of more complex molecular architectures. nih.gov Pyrrole (B145914) derivatives, in general, are crucial components in many natural products and medicinal compounds. nih.govmdpi.com The synthesis of novel pyrrolo[2,3-b]pyrrole derivatives allows for the exploration of new chemical space with potential biological activities. nih.gov For instance, the core structure can be elaborated through reactions at the nitrogen or carbon atoms to introduce various functionalities. nih.govresearchgate.net This adaptability makes the scaffold a key intermediate in the synthesis of targeted molecules for pharmaceutical and materials science research. researchgate.netnih.gov The development of synthetic methodologies to create functionalized pyrrole-containing biomolecules, such as conjugates with amino acids or peptides, highlights their role as building blocks for creating materials intended for nanobiotechnology applications. researchgate.net
Design of Ligands for Catalysis
The rigid structure of the pyrrolo-pyrrole scaffold is advantageous for the design of ligands used in catalysis. By attaching coordinating groups to this framework, chemists can create a well-defined metal-binding environment. The stereochemistry of the scaffold can be controlled to influence the selectivity of catalytic reactions.
Axially chiral arylpyrroles have emerged as important structural motifs in the development of ligands and catalysts for asymmetric synthesis. snnu.edu.cn The construction of these chiral frameworks is a significant area of research, with applications in creating enantiomerically pure compounds. snnu.edu.cnnih.gov Organocatalytic asymmetric cyclization strategies have been developed to synthesize novel classes of axially chiral indole-based scaffolds, which can then be converted into efficient chiral phosphine (B1218219) ligands for palladium-catalyzed reactions. nih.gov The unique properties of these scaffolds, which often feature restricted rotation around a C-N or C-C bond, allow them to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. snnu.edu.cnresearchgate.net The development of such ligands is crucial for the pharmaceutical and fine chemical industries, where the synthesis of single-enantiomer products is often required.
Conjugated Scaffolds for Organic Electronic Materials
Derivatives of the pyrrolo-pyrrole core, particularly those with extended π-conjugation, are extensively used in the field of organic electronic materials. researchgate.net The electron-rich nature of the pyrrole ring makes it an excellent component in donor-acceptor (D-A) type materials, which are fundamental to many organic electronic devices. researchgate.net Fused pyrrole systems, such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP), are particularly valued for their planar structures and excellent electronic properties, which facilitate charge transport. rsc.orgresearchgate.net
Pyrrole-based conjugated materials are prominent semiconductors in organic field-effect transistors (OFETs). researchgate.netnih.gov The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. nih.gov Diketopyrrolopyrrole (DPP) derivatives, which contain a related pyrrolo[3,4-c]pyrrole (B14788784) core, are widely used as electron-accepting units in high-performance D-A polymers and small molecules for OFETs. researchgate.netnih.govfrontiersin.org Similarly, semiconductors based on thieno[3,2-b]pyrrole have demonstrated "nearly-ideal" OFET characteristics. digitellinc.com These materials can exhibit high charge carrier mobilities, a key parameter for transistor performance. For example, a donor-acceptor polymer containing a thienopyrrole donor and a diketopyrrolopyrrole acceptor showed a hole mobility of 0.12 cm² V⁻¹ s⁻¹. digitellinc.com Another small molecule based on a pyrrolopyrrole aza-BODIPY structure was used to fabricate OFETs with a measured hole carrier mobility of up to 1.3 × 10⁻³ cm² V⁻¹ s⁻¹. frontiersin.org
| Compound Type | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Device Architecture | Reference |
|---|---|---|---|
| Thieno[3,2-b]pyrrole-Benzothiadiazole Small Molecule (TP-BT2T-BT) | 0.08 | BGBC | digitellinc.com |
| Thienopyrrole-Diketopyrrolopyrrole Polymer (P(DPP-TP)) | 0.12 | BGTC | digitellinc.com |
| Pyrrolopyrrole aza-BODIPY (PPAB) | 1.3 x 10⁻³ | BGBC | frontiersin.org |
| isoDPP-Dithienosilole Polymer | 0.09 | Not Specified | nih.gov |
BGBC: Bottom-Gate/Bottom-Contact; BGTC: Bottom-Gate/Top-Contact
The tunable electronic properties of pyrrolo-pyrrole scaffolds make them highly suitable for use in organic photovoltaic (OPV) devices, often as the electron-donating component in the bulk heterojunction (BHJ) active layer. rsc.org Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives are among the most widely used building blocks for photovoltaic materials due to their ability to enhance key parameters like open-circuit voltage (Voc) and short-circuit current (Jsc). rsc.orgresearchgate.net Small molecules based on a thieno[2,3-c]pyrrole-4,6-dione (TPD) framework have also been investigated for OPV applications. ijaers.com For instance, a TPD-based small molecule blended with PC61BM as the acceptor achieved a power conversion efficiency (PCE) of 4.62% after thermal annealing. ijaers.com The rigid and planar structure of these fused pyrrole systems promotes molecular packing and efficient charge transport, which are critical for high-performance solar cells. researchgate.net
The pyrrolo-pyrrole core is a key component in various functional dyes with applications in sensing, imaging, and solar cells. Boron-dipyrromethene (BODIPY) dyes, which are based on a dipyrromethene scaffold, can be fused with other heterocyclic systems like thieno-pyrrole to create dyes with near-infrared (NIR) absorption and emission. nih.gov These modifications can induce novel properties, such as the ability to generate singlet oxygen without the need for heavy atoms, making them useful for photodynamic therapy. nih.gov Fusing a tetraarylpyrrolo[3,2-b]pyrrole unit with a BODIPY dye creates a molecular dyad that can function as a FRET-based viscosity sensor. nih.gov Furthermore, organic dyes incorporating thieno[3,2-b]indole, a related fused pyrrole structure, have been successfully used as sensitizers in dye-sensitized solar cells (DSSCs), achieving high power conversion efficiencies. researchgate.net The ability to tune the dye's absorption and emission properties through chemical modification of the pyrrole scaffold is a key advantage in developing these advanced functional materials. nih.govarkat-usa.org
Contribution to Structure-Reactivity Relationship Studies in Bicyclic Systems
The octahydropyrrolo[2,3-b]pyrrole scaffold, a fused bicyclic system, serves as a valuable framework for investigating structure-reactivity relationships in organic chemistry. The rigid, conformationally constrained nature of this bicyclic structure allows for detailed studies of how stereochemistry, substituent effects, and ring strain influence chemical reactivity. While specific, in-depth research focusing exclusively on "1-Benzyl-octahydropyrrolo[2,3-b]pyrrole" in this context is not extensively documented in publicly available literature, the broader class of octahydropyrrolo[2,3-b]pyrrole derivatives provides significant insights. These studies are crucial for understanding fundamental principles of reaction mechanisms and for the rational design of molecules with specific chemical properties in fields such as medicinal chemistry and materials science.
The conformational rigidity of the octahydropyrrolo[2,3-b]pyrrole core is a key feature that facilitates structure-reactivity studies. Unlike more flexible acyclic or monocyclic systems, the fused ring structure limits the number of accessible conformations. This reduction in conformational freedom allows for a more precise correlation between the spatial arrangement of atoms and the observed reactivity. For instance, the accessibility of the nitrogen lone pairs for reactions such as alkylation or acylation is highly dependent on the cis or trans fusion of the two pyrrolidine (B122466) rings.
Systematic studies on related bicyclic pyrrolidine systems have demonstrated that the stereochemical orientation of substituents can have a profound impact on reaction outcomes. For example, the relative stereochemistry of functional groups on the octahydropyrrolo[2,3-b]pyrrole skeleton can dictate the stereoselectivity of subsequent transformations. This is a critical consideration in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
